5-amino-1-propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-amino-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3-aminocrotonitrile with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-amino-1-propyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-amino-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-amino-4-pyrazolecarboxylic acid
- 4-amino-1-methyl-3-propylpyrazole-5-carboxamide
Uniqueness
5-amino-1-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-1-propylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-6(8)5(4-9-10)7(11)12/h4H,2-3,8H2,1H3,(H,11,12) |
InChI Key |
FOBFHMXPXRXDKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)O)N |
Origin of Product |
United States |
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